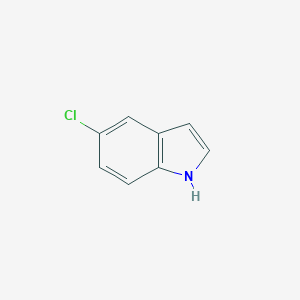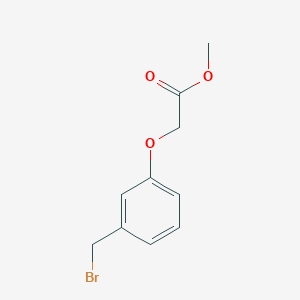
Methyl-(3-bromomethyl)phenoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the preparation of 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate involves the treatment of a related ester with NBS (N-Bromosuccinimide) . Similarly, the synthesis of p-Methoxy-α-bromoaceto phenone from p-methoxyacetophenone and bromine suggests that bromination is a common step in the synthesis of bromomethyl compounds . These methods could potentially be adapted for the synthesis of Methyl-(3-bromomethyl)phenoxyacetate.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl-(3-bromomethyl)phenoxyacetate can be characterized using various spectroscopic techniques. For example, the structure of a synthesized compound was confirmed by IR, ^1H-NMR, and MS . X-ray crystallography is another powerful technique used to investigate molecular structures, as demonstrated by the characterization of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate .
Chemical Reactions Analysis
The reactivity of phenoxyacetate compounds can be influenced by substituents on the aromatic ring. The kinetics of the reaction of ethyl bromoacetate with substituted phenoxyacetate ions show that electron-releasing groups accelerate the reaction, while electron-withdrawing groups retard it . This suggests that the presence of a bromomethyl group in Methyl-(3-bromomethyl)phenoxyacetate would affect its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl-(3-bromomethyl)phenoxyacetate can be inferred from related compounds. For example, chromatographic techniques can be used for the analysis of chlorinated phenoxyacetic acids, which could be applicable to the analysis of Methyl-(3-bromomethyl)phenoxyacetate . The solubility, melting point, and other physical properties would be influenced by the presence of the bromomethyl and ester groups.
Relevant Case Studies
While no direct case studies on Methyl-(3-bromomethyl)phenoxyacetate are provided, the papers discuss related compounds and their applications. For instance, the synthesis of 3-methyl-phenoxyacetic acid catalyzed by cetyltrimethyl ammonium bromide and the characterization of a nitrogen-containing metabolite of a related compound provide insights into the potential environmental and biological relevance of such compounds.
科学的研究の応用
Environmental Impact and Analytical Methods
Occurrence and Transformation of Phenoxy Acids in Aquatic Environments This review discusses the behavior of phenoxy acids in water, their presence in aquatic ecosystems, and their transformation in water environments. Phenoxy acids, due to their high solubility in water and low absorption in soil, are easily transported to surface and groundwater. The study highlights the importance of understanding the environmental impact of such compounds and the methods used for their analysis and removal from water bodies. Techniques such as hydrolysis, biodegradation, and photodegradation, with a focus on microbial decomposition, are pivotal in managing the environmental presence of phenoxy acids (Muszyński, Brodowska, & Paszko, 2019).
Analytical Techniques for Detection
Antibody-Based Methods for Environmental and Food Analysis This review elaborates on the use of antibodies as analytical tools in assays for environmental research, including the detection of phenoxyacetic acid herbicides. The development of immunoreagents for ELISA and immunosensor techniques highlights the significance of specific, sensitive methods for detecting environmental contaminants. Such methodologies could potentially be adapted for the specific detection and analysis of Methyl-(3-bromomethyl)phenoxyacetate in environmental and food matrices (Fránek & Hruška, 2018).
Pharmacological and Toxicological Studies
Hydroxyethylammonium Methylphenoxyacetate Immunomodulator and Adaptogen
A clinical review of hydroxyethylammonium methylphenoxyacetate, an adaptogenic immunomodulator with a complex mechanism, suggests its use in treating, preventing, and restoring health in cases of flu, cold, and post-COVID-19 asthenia. The study underscores the importance of exploring the pharmacological applications and safety profile of compounds related to Methyl-(3-bromomethyl)phenoxyacetate. Clinical trials demonstrate its effectiveness in various conditions, highlighting the potential for inclusion in complex rehabilitation programs (Rybachkova, 2022).
Safety And Hazards
特性
IUPAC Name |
methyl 2-[3-(bromomethyl)phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYQCZSFWWWVTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(3-bromomethyl)phenoxyacetate | |
CAS RN |
136645-26-6 |
Source


|
| Record name | methyl 2-[3-(bromomethyl)phenoxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

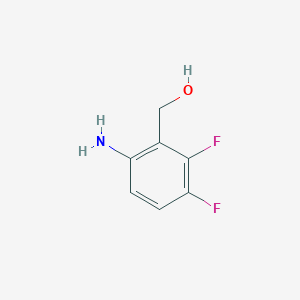
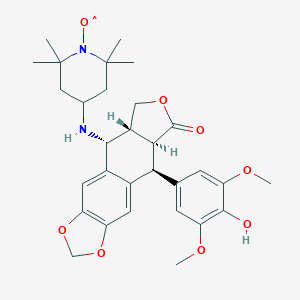
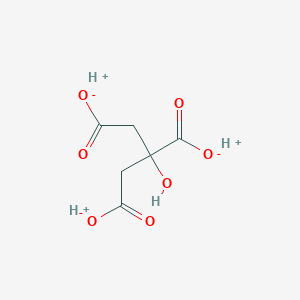
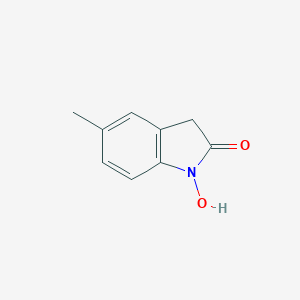
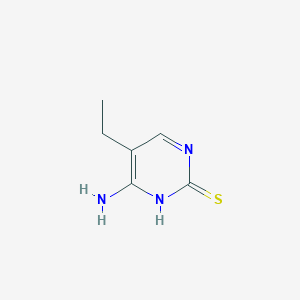

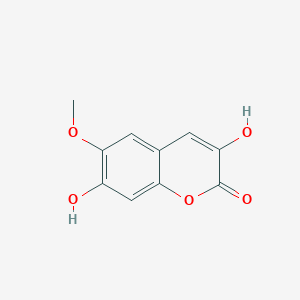
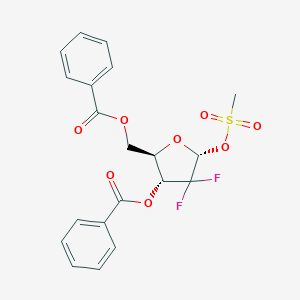
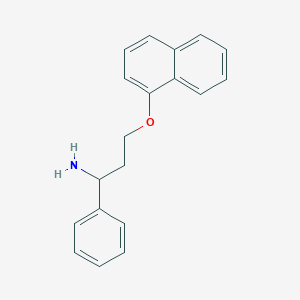
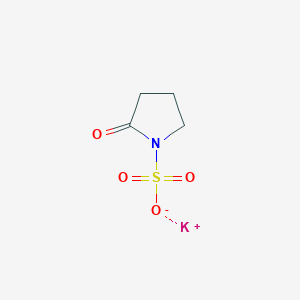

![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)
![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)
